molecular formula C10H10F3N3O B3015288 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide CAS No. 454-05-7

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide

Cat. No.: B3015288
CAS No.: 454-05-7
M. Wt: 245.205
InChI Key: DZATUGRJMFZZBW-GIDUJCDVSA-N
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Description

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a trifluoromethyl-substituted phenyl group at the ethylidene position. This compound belongs to a broader class of semicarbazones and hydrazinecarboxamides, which are known for their structural versatility and applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZATUGRJMFZZBW-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide with structurally related hydrazinecarboxamides and semicarbazones, emphasizing substituent effects on properties and bioactivity:

Compound Key Substituents Synthetic Yield Melting Point Biological Activity References
This compound 3-(Trifluoromethyl)phenyl (ethylidene), unsubstituted hydrazinecarboxamide Not reported Not reported Unknown (structural similarity suggests potential sodium channel modulation)
Metaflumizone (2-[2-(4-Cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethylidene]-N-[4-(trifluoromethoxy)phenyl]-hydrazinecarboxamide) 4-Cyanophenyl, 3-(trifluoromethyl)phenyl (ethylidene), 4-(trifluoromethoxy)phenyl 70–90% 139–141°C Voltage-dependent sodium channel blocker (insecticide)
(E)-1-(3-Chlorophenyl)-2-(1-p-tolylethylidene)hydrazine 3-Chlorophenyl, p-tolyl (ethylidene) 60% 100.5°C Farnesoid X receptor antagonist (potential therapeutic agent for metabolic disorders)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxolyl, imidazolylpropylidene, 2-chlorophenyl Not reported Not reported Antifungal activity (confirmed via single-crystal X-ray analysis)
Fluorinated Pyrazole 13d (5-{1-[2-(4-(Trifluoromethyl)phenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole) 4-(Trifluoromethyl)phenyl (hydrazinylidene), trifluoromethylpyrazole 70–90% Not reported Fluorinated building block for drug design (enhanced lipophilicity and metabolic stability)
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide monohydrate 2-Hydroxy-4-methoxyphenyl (ethylidene), phenyl Not reported Not reported Supramolecular assembly via hydrogen bonding; enzyme inhibition potential

Key Structural and Functional Insights:

Trifluoromethyl Group Impact: The 3-(trifluoromethyl)phenyl group in the target compound and metaflumizone enhances electron-withdrawing effects, improving resistance to oxidative metabolism. This is critical for agrochemicals like metaflumizone, which require prolonged activity . In contrast, the absence of additional substituents (e.g., 4-cyano or 4-trifluoromethoxy groups) in the target compound likely reduces its binding affinity compared to metaflumizone .

Hydrazinecarboxamide Core: The semicarbazone backbone facilitates hydrogen bonding and π-π interactions, as seen in the supramolecular assembly of (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide . Substituents on the phenyl rings dictate biological specificity. For example, the imidazole and benzodioxole groups in ’s compound confer antifungal activity, while the sodium channel-blocking activity of metaflumizone arises from its cyano and trifluoromethoxy substituents .

Synthetic Accessibility: Hydrazinecarboxamides are typically synthesized via condensation of hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid or ethanol with glacial acetic acid). Yields range from 60% to 90% depending on substituent complexity .

Biological Activity

Overview

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide, with the chemical formula C10H10F3N3O and a molecular weight of 245.2 g/mol, is a synthetic organic compound notable for its hydrazinecarboxamide functional group and a trifluoromethyl-substituted phenyl moiety. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in anticancer therapies due to its unique structural features that enhance biological activity and pharmacokinetic properties.

The trifluoromethyl group attached to the phenyl ring significantly increases the lipophilicity of the compound, which may facilitate better membrane penetration and interaction with biological targets. The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures to ensure complete conversion .

Research indicates that this compound exhibits promising biological activities, particularly in inhibiting cancer cell proliferation. The compound interacts with various cancer targets, potentially inhibiting oncogenic pathways through mechanisms that involve binding to specific proteins associated with cancer signaling .

Binding Interactions

Molecular docking studies have shown that this compound forms stable complexes with proteins involved in critical signaling pathways. The interactions are primarily stabilized by hydrogen bonds and hydrophobic contacts with key amino acid residues, suggesting a strong affinity for these targets .

Biological Activity

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HepG2 (liver cancer)

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals that while many share the trifluoromethyl group, their biological activities can vary significantly based on additional functional groups. The following table summarizes key similarities and differences:

Compound NameStructure FeaturesBiological ActivityUnique Properties
This compoundTrifluoromethyl groupAnticancer activityHigh lipophilicity
MetaflumizoneTrifluoromethoxy groupInsecticidal propertiesUsed in crop protection
(E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamideAminophenyl moietyAnticancer activityDifferent pharmacodynamics

The distinct combination of functional groups in this compound contributes to its unique biological profile compared to other compounds .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Cytotoxicity Studies : A study involving various cancer cell lines indicated that this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to control groups .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound could inhibit specific enzymes involved in cancer progression, which may enhance its therapeutic potential .

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